molecular formula C25H20FNO3S B4307141 1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 696648-52-9

1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No. B4307141
CAS RN: 696648-52-9
M. Wt: 433.5 g/mol
InChI Key: YBEMMFHVZSMHKB-UHFFFAOYSA-N
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Description

1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic compound that has been widely researched for its potential applications in various scientific fields. This compound is also known as BTFD and has been synthesized using different methods. The purpose of

Scientific Research Applications

BTFD has been widely researched for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BTFD has been studied for its potential as an anticancer agent. In organic synthesis, BTFD has been used as a building block for the synthesis of other compounds. In material science, BTFD has been studied for its potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of BTFD is not fully understood, but it has been suggested that it may act by inhibiting the growth of cancer cells. BTFD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been suggested that BTFD may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
BTFD has been shown to have biochemical and physiological effects in vitro. In cancer cells, BTFD has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In addition, BTFD has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

BTFD has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of other compounds. However, BTFD also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on BTFD. One direction is to study the mechanism of action of BTFD in more detail to better understand its potential as an anticancer agent. Another direction is to explore the potential of BTFD as a fluorescent probe for imaging applications. In addition, further research is needed to determine the potential toxicity of BTFD and its derivatives.

properties

IUPAC Name

1-butylsulfanyl-N-(4-fluorophenyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-2-3-14-31-24-20(25(30)27-16-10-8-15(26)9-11-16)13-12-19-21(24)23(29)18-7-5-4-6-17(18)22(19)28/h4-13H,2-3,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEMMFHVZSMHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133807
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696648-52-9
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696648-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
1-(butylthio)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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